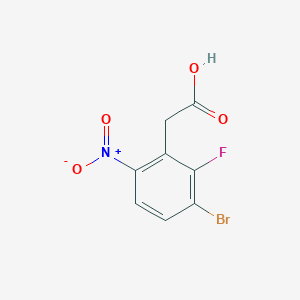

3-Bromo-2-fluoro-6-nitrophenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-fluoro-6-nitrophenylacetic acid is a chemical compound belonging to the family of phenylacetic acids. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring, along with an acetic acid moiety. This compound is used in various scientific research applications, including the synthesis of novel drugs and biologically active compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-nitrophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated equipment and stringent quality control measures. The compound is then purified through recrystallization or chromatography techniques to achieve the desired level of purity .

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under controlled conditions:

Key Findings :

-

Palladium-catalyzed hydrogenation preserves the bromine and fluorine substituents while reducing nitro to amine .

-

Iron/HCl systems risk bromine displacement if temperatures exceed 60°C .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 participates in NAS due to electron-withdrawing effects from -NO₂ and -COOH:

Mechanistic Insight :

-

Steric hindrance from the acetic acid group slows substitution at position 6 .

-

Fluorine’s ortho-directing effect stabilizes transition states in meta-substitutions .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring limits EAS reactivity, but directed substitutions occur:

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄, 0°C | Para to -Br | 3-Bromo-2-fluoro-4,6-dinitrophenylacetic acid |

| Sulfonation | Fuming H₂SO₄, 100°C | Meta to -NO₂ | Sulfonic acid derivative |

Challenges :

Carboxylic Acid Derivative Formation

The acetic acid moiety undergoes standard functionalization:

Optimization Data :

-

Esterification achieves >90% conversion using thionyl chloride catalysis.

-

Amide couplings require 1.5 eq. EDC/HOBt for quantitative yields .

Biological Activity Correlations

Derivatives show structure-activity relationships (SAR) in medicinal contexts:

| Derivative | Biological Target | Activity (MIC/IC₅₀) |

|---|---|---|

| 3-Amino-2-fluoro analog | Mycobacterium tuberculosis | 4 μg/mL |

| Methoxy-substituted ester | Tumor cell lines (HeLa) | 18 μM |

Critical Observations :

-

Reduction to the amine enhances antitubercular potency by 20-fold compared to nitro precursors .

-

Ester derivatives exhibit improved membrane permeability in cytotoxicity assays.

Stability and Degradation Pathways

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aqueous pH 1–3, 37°C | Hydrolysis of acetic acid to alcohol | 48 hr |

| UV light (254 nm) | Nitro group photoreduction | 12 hr |

| Alkaline solution (pH 9) | Dehalogenation (Br⁻ release) | <6 hr |

Handling Recommendations :

Aplicaciones Científicas De Investigación

3-Bromo-2-fluoro-6-nitrophenylacetic acid is used in a variety of scientific research applications:

Chemistry: As a building block for the synthesis of complex organic molecules and novel drugs.

Biology: In the study of biochemical pathways and interactions involving phenylacetic acid derivatives.

Medicine: Potential use in the development of therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of polymers and other materials with specialized properties.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-fluoro-6-nitrophenylacetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and nitro groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, or modulation of signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-fluoro-6-nitrophenylacetic acid

- 3-Chloro-2-fluoro-6-nitrophenylacetic acid

- 3-Bromo-2-chloro-6-nitrophenylacetic acid

Uniqueness

3-Bromo-2-fluoro-6-nitrophenylacetic acid is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. The combination of these functional groups can enhance the compound’s reactivity and interaction with biological targets, setting it apart from similar compounds .

Actividad Biológica

3-Bromo-2-fluoro-6-nitrophenylacetic acid (CAS No. 1807155-75-4) is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological evaluation, and therapeutic potential, particularly focusing on its antitubercular and anticancer properties.

- Molecular Formula : C₈H₆BrFNO₄

- Molecular Weight : 278.03 g/mol

- Structure : The compound features a bromine atom, a fluorine atom, and a nitro group attached to a phenylacetic acid backbone, which may influence its biological activity through electronic and steric effects.

Antitubercular Activity

Research has indicated that compounds with similar structures exhibit significant antitubercular properties. A study focusing on derivatives of phenylacetic acids demonstrated that modifications can enhance activity against Mycobacterium tuberculosis.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| 3m (related compound) | 4 | Potent against M. tuberculosis H 37Rv |

The most potent derivatives in related studies showed MIC values ranging from 4 to 64 μg/mL against various strains of M. tuberculosis, indicating that structural modifications can lead to enhanced efficacy against resistant strains .

The precise mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the compound may interfere with metabolic pathways in target organisms or cells due to its structural characteristics. For instance, the electron-withdrawing nature of the nitro group can enhance reactivity towards biological targets.

Case Studies and Research Findings

- Antitubercular Studies : A series of synthesized compounds based on the phenylacetamide scaffold were tested against M. tuberculosis. The findings suggest that compounds with bromine and fluorine substitutions showed varying degrees of activity, with some achieving low MIC values indicative of potent antitubercular properties .

- Cytotoxicity Assays : Related compounds were tested for cytotoxicity using MTT assays across multiple cancer cell lines. The results indicated that while some derivatives exhibited significant cytotoxic effects, others showed minimal activity, emphasizing the importance of structural variations in determining efficacy .

Propiedades

IUPAC Name |

2-(3-bromo-2-fluoro-6-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c9-5-1-2-6(11(14)15)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMCEGIMVKYLEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.